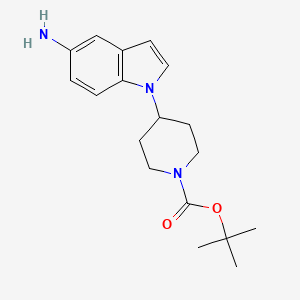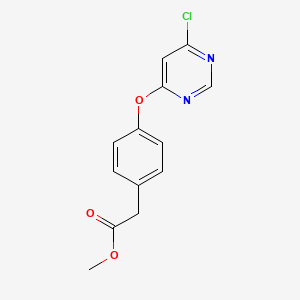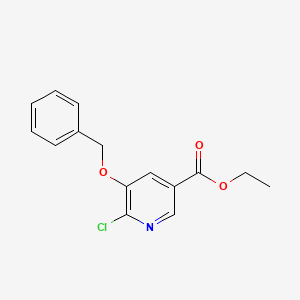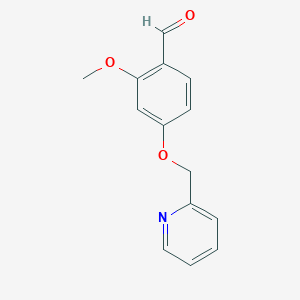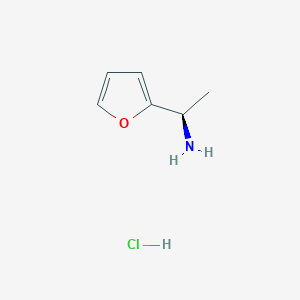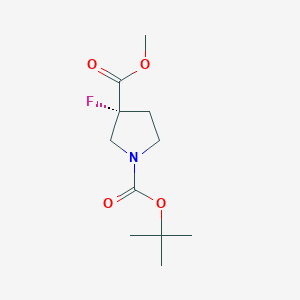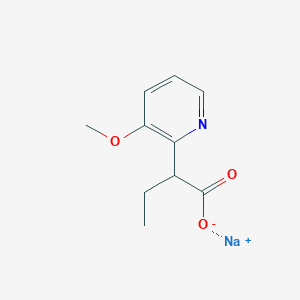
2-(3-甲氧基吡啶-2-基)丁酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(3-methoxypyridin-2-yl)butanoate, commonly referred to as MOB, is a small organic compound with a molecular weight of 212.2 g/mol. It is a white, crystalline solid that is insoluble in water and has a melting point of 90-92 °C. MOB has a wide range of applications in the scientific and industrial fields, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
亲核胺化
使用氢化钠和碘化锂开发了甲氧基吡啶的胺化,包括与 2-(3-甲氧基吡啶-2-基)丁酸钠相关的结构。该方法提供了一种直接获得一系列氨基吡啶的方法,这可能对药用目的有益 (Pang, Kaga, & Chiba, 2018).
反应机理和氢化
相关化合物 2-氧代-4-(3-吡啶基)丁烯酸的钠盐在钯黑上氢化,得到 2-氧代-4-(3-吡啶基)丁酸钠和 2-羟基-4-(3-吡啶基)丁酸钠的钠盐。该反应遵循串并联机制,阐明了相关吡啶衍生物的化学反应性和潜在应用 (Slavinska et al., 2002).
溶剂应用和环境影响
与查询化合物相关的 3-甲氧基-3-甲基-1-丁醇作为油漆、油墨、香料的溶剂以及工业洗涤剂的原料。该研究详细描述了与 OH 自由基的反应动力学,突出了其潜在的环境影响和降解过程,这对于了解在工业应用中使用的化学化合物的环境归宿至关重要 (Aschmann, Arey, & Atkinson, 2011).
与双(2-甲氧基乙氧基)铝氢化钠的反应
该化合物与双(2-甲氧基乙氧基)铝氢化钠反应生成衍生物,如 3-氨甲基-6-甲基吡啶-2(1H)-硫酮和偶氮甲碱,表明其反应性和在合成一系列化学上有趣且潜在有用的化合物中的潜在用途 (Zubarev, Zavyalova, & Litvinov, 2004).
食品分析中的分析方法
开发了一种方法来测定相关化合物 2-(4-甲氧基苯氧基)丙酸钠在食品中的钠盐。这展示了此类化合物在食品分析中的相关性,并确保了食品安全和质量 (Ma Jian-min, 2014).
属性
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMTUCCMWSXGHG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



